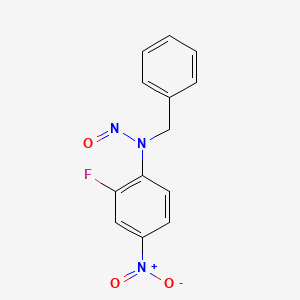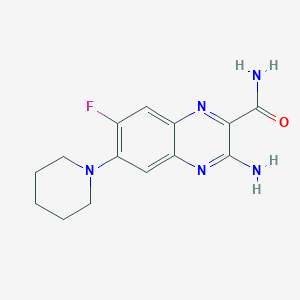![molecular formula C22H20Cl2N4O2S B11060602 4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11060602.png)
4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, chlorinated phenyl groups, and a piperazine ring substituted with a chloromethylsulfanyl benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps, including the formation of the pyridazinone core, chlorination, and the introduction of the piperazine and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-5-FLUORO-2-NITROBENZOYL CHLORIDE
- 4-HYDROXY-2-QUINOLONES
- 2-CHLORO-4,4,5,5-TETRAMETHYL-1,3,2-DIOXAPHOSPHOLANE
Uniqueness
Compared to similar compounds, 4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H20Cl2N4O2S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-chloro-5-[4-(2-chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H20Cl2N4O2S/c1-31-16-7-8-18(23)17(13-16)21(29)27-11-9-26(10-12-27)19-14-25-28(22(30)20(19)24)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
LVPMBBYJQQNHBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11060527.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11060529.png)
![2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11060535.png)
![1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11060537.png)
![2-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11060538.png)
![4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B11060539.png)

![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11060556.png)
![1-methyl-2'-phenyl-6',7',8',9',9a',9b'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-a]indolizine]-1',2,3'(1H,2'H,3a'H)-trione](/img/structure/B11060566.png)

![6-(4-acetylphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11060587.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione](/img/structure/B11060593.png)
![2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11060596.png)
![3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060611.png)
